Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate

Catalog No.

S843462

CAS No.

56975-25-8

M.F

C14H19NO4

M. Wt

265.3 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

56975-25-8

Product Name

Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate

IUPAC Name

ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C14H19NO4/c1-3-18-13(16)11-7-5-6-10(8-11)12(9-15)14(17)19-4-2/h11H,3-8H2,1-2H3

InChI Key

AOXDUXURUYRVDH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCC(=C(C#N)C(=O)OCC)C1

Canonical SMILES

CCOC(=O)C1CCCC(=C(C#N)C(=O)OCC)C1

Application in Peptide Synthesis

Scientific Field: Biochemistry

Summary: This compound is used as a coupling reagent in peptide synthesis, which is crucial for creating peptides and proteins for research and therapeutic use.

Methods: It facilitates the formation of peptide bonds between amino acids in both solution phase and solid phase peptide synthesis. The process can be monitored visually or colorimetrically for reaction completion.

Results: The compound has been effective in producing peptides with high fidelity and purity, essential for biological applications .

Molecular Structure Analysis

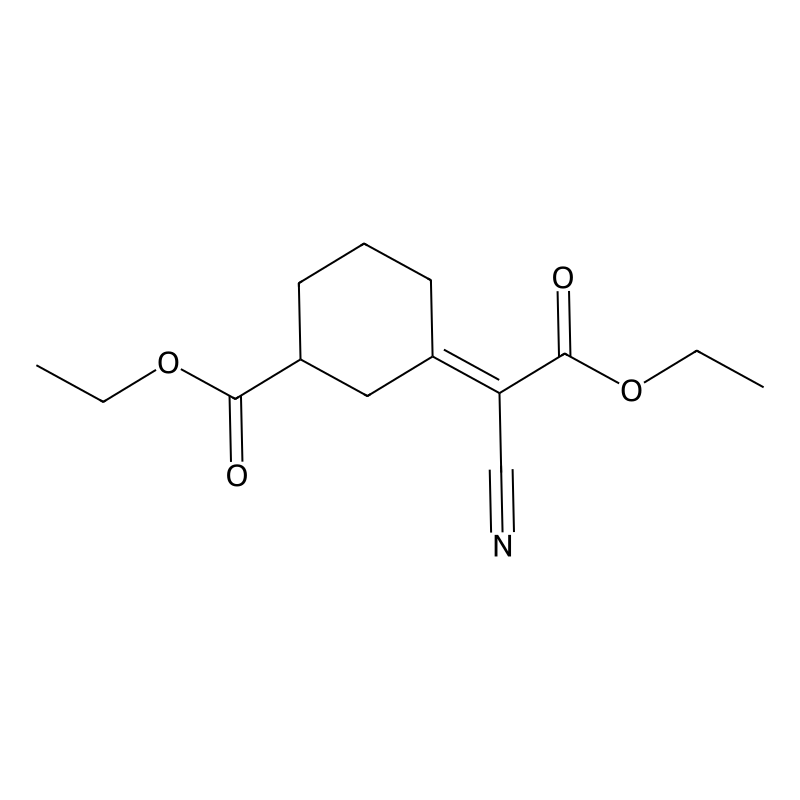

The key features of the molecule include:

- A cyclohexane ring, a six-membered carbon ring with a chair conformation for stability.

- An ester group (COOEt), formed by the condensation of an ethanol molecule with a carboxylic acid. This group contributes to the polarity of the molecule.

- A cyanoethoxycarbonyl substituent (CH2CH2CN(COOEt)), containing a cyano group (CN) and an ethoxycarbonyl group (COOEt) linked by a methylene bridge (CH2CH2). The cyano group is electron-withdrawing, affecting the reactivity of the molecule.

- A double bond with (Z)-stereochemistry, meaning the substituents on the same side of the double bond have a specific arrangement (likely cis).

Chemical Reactions Analysis

- Hydrolysis: The ester bond can be cleaved under acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol.

- Decarboxylation: Under strong heating or specific catalysts, the ethoxycarbonyl group might be removed, forming a ketone or a derivative.

- Michael addition: The cyano group can act as an acceptor in Michael addition reactions with nucleophiles.

Physical And Chemical Properties Analysis

- The presence of the ester group and the cyclohexane ring suggests moderate polarity, potentially leading to solubility in some organic solvents.

- The cyano group might contribute to some hydrogen bonding ability, influencing solubility in polar solvents like water or alcohols.

There is no scientific research documented regarding the mechanism of action of this specific compound.

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Consult Safety Data Sheets (SDS) for similar compounds if available.

XLogP3

1.9

Dates

Last modified: 04-15-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds